

Application Note: High-Fidelity Solid-Phase Synthesis of FGLM-NH₂ (Substance P Fragment)

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Compound of Interest

Compound Name: *Phenylalanyl-glycyl-leucyl-methioninamide*

CAS No.: 51165-03-8

Cat. No.: B13752845

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Abstract & Strategic Overview

The tetrapeptide Phe-Gly-Leu-Met-NH₂ (FGLM-NH₂) represents the biologically active C-terminal fragment of Substance P.^[1] This sequence has demonstrated significant therapeutic potential, particularly in the synergistic stimulation of corneal epithelial wound healing when combined with IGF-1.

Synthesizing FGLM-NH₂ presents a specific chemical challenge: the susceptibility of the C-terminal Methionine (Met) residue to oxidation during the cleavage and global deprotection phase. Oxidation of the thioether side chain to methionine sulfoxide [Met(O)] is a common side reaction that complicates purification and reduces yield.

This application note details a robust Fmoc solid-phase peptide synthesis (SPPS) protocol designed to eliminate Met oxidation. We utilize a Rink Amide linker to natively generate the C-terminal amide and a specialized high-scavenger cleavage cocktail containing 1,2-ethanedithiol (EDT) to preserve the integrity of the Methionine residue.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

Component	Specification	Function
Resin	Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)	Generates C-terminal amide (-NH ₂) upon acid cleavage.
Amino Acids	Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Met-OH	Building blocks. Side chain protection not required for these specific residues (except Met care).
Coupling	HBTU (or DIC/Oxyma) + DIEA (Diisopropylethylamine)	Activator and Base.
Deprotection	20% Piperidine in DMF (v/v)	Removes N-terminal Fmoc group. [2] [3] [4]
Cleavage	TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol), Water	Cleaves peptide from resin and scavenges reactive cations/oxidants.
Solvents	DMF (Dimethylformamide), DCM (Dichloromethane), Diethyl Ether	Washing and precipitation. [2]

Strategic Considerations: The "Why" Behind the Protocol

Resin Selection: Rink Amide

The target peptide is FGLM-NH₂. The "-NH₂" notation indicates a C-terminal amide, not a free carboxylic acid.

- Incorrect Choice: Wang Resin (yields FGLM-OH).
- Correct Choice: Rink Amide MBHA Resin. This linker cleaves with 95% TFA to yield the amide, matching the biological requirement for Substance P activity.

The Methionine Challenge (Critical)

Methionine contains a thioether side chain (-S-CH₃). During TFA cleavage, reactive carbocations (generated from protecting groups) and dissolved oxygen can oxidize this sulfur to a sulfoxide (Met=O, +16 Da mass shift).

- Mitigation Strategy: We employ EDT (1,2-ethanedithiol) in the cleavage cocktail.^[2] EDT is a malodorous but highly effective scavenger that preferentially reacts with electrophiles and reduces oxidation potential, preserving the native Met.

Experimental Protocol

Resin Preparation & Swelling^[3]

- Weigh 0.1 mmol of Rink Amide MBHA resin.
- Transfer to a fritted synthesis vessel.
- Swell: Add DMF (5 mL) and agitate for 30 minutes. Drain.
 - Reasoning: Polystyrene beads shrink in dry state; swelling opens the polymer matrix for reagent diffusion.

Synthesis Cycle (Repeated for Met Leu Gly Phe)

The synthesis proceeds from C-terminus (Met) to N-terminus (Phe).

Step A: Fmoc Deprotection^{[3][4]}

- Add 20% Piperidine/DMF (5 mL).
- Agitate for 5 minutes. Drain.
- Add fresh 20% Piperidine/DMF (5 mL).
- Agitate for 15 minutes. Drain.
- Wash: DMF (5x), DCM (3x), DMF (3x).
 - QC Check: Perform Kaiser Test (see Section 5).^[5] Beads should be Blue (positive for free amine).^[6]

Step B: Amino Acid Coupling

- Prepare Reagents (for 0.1 mmol scale, use 4-fold excess):
 - Fmoc-AA-OH: 0.4 mmol
 - HBTU: 0.38 mmol (slightly less than AA to prevent capping)
 - DIEA: 0.8 mmol
- Dissolve in minimal DMF (2-3 mL). Activate for 2 minutes.
- Add solution to resin.^{[3][7][8][9]} Agitate for 45–60 minutes at Room Temp.
- Drain and Wash: DMF (5x).^[9]
 - QC Check: Perform Kaiser Test. Beads should be Yellow/Colorless (negative for free amine, indicating >99% coupling).

Sequence of Addition:

- Couple Fmoc-Met-OH
- Couple Fmoc-Leu-OH
- Couple Fmoc-Gly-OH
- Couple Fmoc-Phe-OH

Step C: Final Fmoc Removal After the final Phenylalanine is coupled, perform one last Deprotection cycle (Step A) to remove the N-terminal Fmoc, leaving the free amine (H-Phe-...). Wash thoroughly with DCM and dry resin under nitrogen.

Cleavage & Global Deprotection (The "Met-Safe" Method)

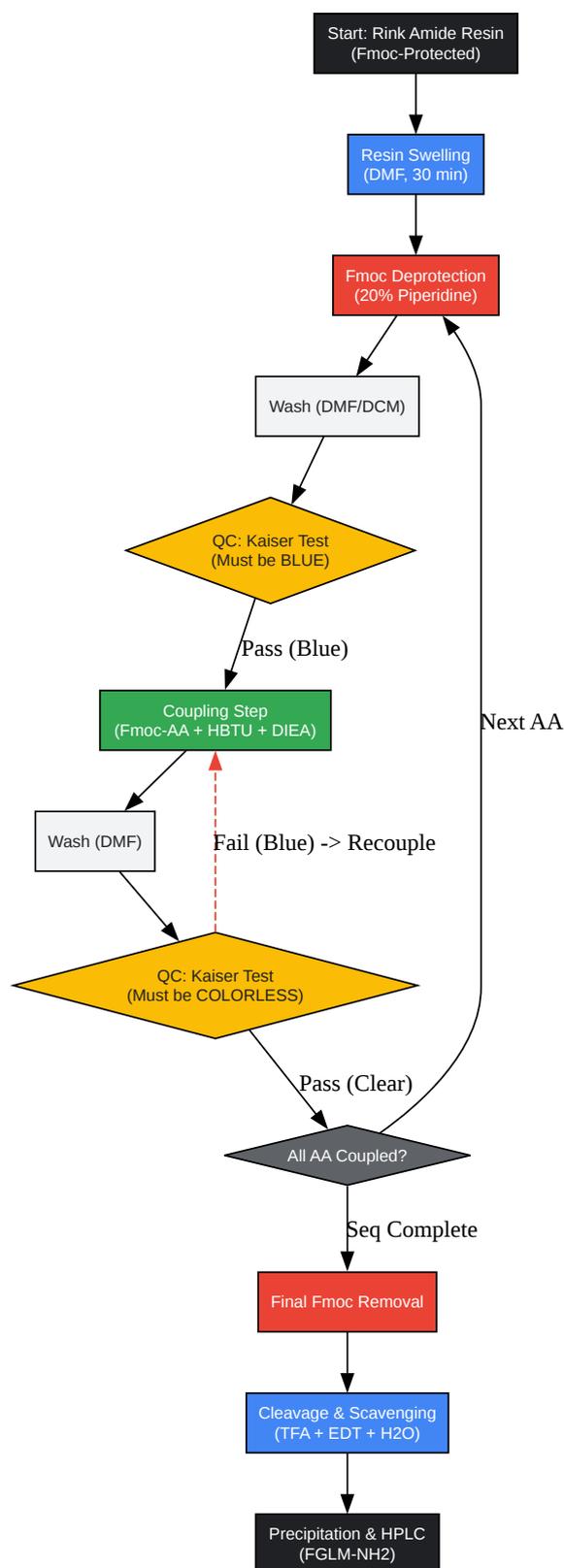
CAUTION: Perform in a fume hood. EDT smells strongly of rotten cabbage.

- Prepare Cocktail Reagent K (Modified):
 - TFA: 94%
 - Water: 2.5%
 - EDT (1,2-Ethanedithiol): 2.5%^[2]
 - TIS (Triisopropylsilane): 1%
- Add 5 mL of cocktail to the dried resin.
- Agitate for 2 hours at room temperature.
 - Note: Do not exceed 3 hours to avoid side reactions.
- Precipitation:
 - Filter the cleavage solution into a 50 mL centrifuge tube containing 40 mL of ice-cold Diethyl Ether.
 - The peptide will precipitate as a white solid.
 - Centrifuge (3000 rpm, 5 min) and decant the ether.
 - Wash pellet 2x with cold ether.^[2]

Process Visualization

Synthesis Workflow

The following diagram illustrates the iterative Fmoc cycle and the critical decision points for QC.



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Figure 1: Iterative Fmoc SPPS workflow with integrated Kaiser Test QC points to ensure coupling efficiency.

Quality Control & Validation

The Kaiser Test (In-Process)

Because FGLM-NH₂ is a short peptide, manual validation is highly recommended.

- Reagents: Ninhydrin (5% in ethanol), Phenol (80% in ethanol), KCN (in pyridine).
- Procedure: Take 5-10 resin beads, add 2 drops of each reagent, heat at 100°C for 2 mins.
- Interpretation:
 - Blue Beads: Free amine present (Deprotection successful).
 - Colorless/Yellow Beads: Amine is capped (Coupling successful).

Analytical HPLC & Mass Spectrometry (Final)

Dissolve the precipitated pellet in 10% Acetic Acid or 0.1% TFA/Water.

- Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
- Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 20 minutes.
- Expected Mass:
 - Formula: C₂₂H₃₅N₅O₄S
 - Monoisotopic Mass: 465.24 Da
 - Observe [M+H]⁺: 466.24 Da
- Oxidation Check: If a peak appears at +16 Da (482.24 Da), Met oxidation occurred. Review the age of your EDT and TFA.

References

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